1,2-Dihydrobenzo[ghi]perylene
Description
Structure
3D Structure
Properties
CAS No. |
16310-65-9 |
|---|---|
Molecular Formula |
C22H14 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,17(22),18,20-decaene |
InChI |
InChI=1S/C22H14/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-7,9,11-12H,8,10H2 |
InChI Key |
STUHEQLGYKSSCX-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C4=C1C=CC5=C4C(=CC=C5)C6=CC=CC(=C63)C=C2 |
Canonical SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(C=C2)C=C6 |
Synonyms |
3,4-DIHYDROBENZO[GHI]PERYLENE |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dihydrobenzo Ghi Perylene and Its Analogues
Direct Synthesis Approaches to Dihydrobenzo[ghi]perylene Cores
Reductive Hydrogenation Techniques
Reductive hydrogenation offers a direct pathway to the 1,2-dihydrobenzo[ghi]perylene core from readily available PAHs. This approach involves the addition of hydrogen across specific double bonds of the aromatic system, often catalyzed by metals or activated reagents.
Studies have shown that the hydrogenation of benzo[ghi]perylene (B138134) can lead to the formation of its dihydro derivatives. For instance, the photoformation of environmentally persistent free radicals during the phototransformation of PAHs on particles in an aqueous solution can result in the hydrogenation of benzo[ghi]perylene, yielding 5,6-Dihydro-benzo[ghi]perylene or 6,7-Dihydro-benzo[ghi]perylene. mdpi.com This process highlights a potential environmental transformation pathway that can also be adapted for synthetic purposes.
Furthermore, the reduction of benzo[a]pyrene (B130552) using acid-activated magnesium metal in ethanol (B145695) has been demonstrated as a viable method for producing partially hydrogenated polycyclic compounds. researchgate.net This technique, which converts toxic benzo[a]pyrene into less harmful derivatives, could potentially be applied to synthesize dihydrobenzo[ghi]perylene from a suitable precursor. researchgate.net The reaction is notable for proceeding under ambient conditions and represents an alternative to catalytic hydrogenation. researchgate.net
While direct catalytic hydrogenation of pyrene (B120774) to form this compound is not a commonly cited specific pathway, the general principles of PAH hydrogenation are well-established. The selective hydrogenation of PAHs is a key strategy for detoxification and can be controlled to yield specific partially hydrogenated products. mdpi.com
Biosynthetic Pathways and Enzymatic Transformations
Nature also provides routes to dihydrobenzo[ghi]perylene systems, particularly in the form of perylenequinones. These compounds are a class of aromatic polyketides with a highly conjugated core. rsc.orgnih.govmq.edu.au
A notable example is the biosynthesis of elsinochrome A, a perylenequinone produced by the fungus Parastagonospora nodorum. rsc.orgmq.edu.auuwa.edu.au The synthesis involves the dimerization of two heptaketide chains to form the this compound ring system. cdnsciencepub.com A key step is the oxidative enolate coupling of a perylenequinone intermediate, catalyzed by a flavin-dependent monooxygenase, ElcH, which forms the hexacyclic dihydrobenzo[ghi]perylenequinone structure. rsc.orgnih.govmq.edu.auuwa.edu.aumq.edu.au In the absence of this enzyme, an alternative intramolecular aldol (B89426) reaction occurs, leading to a different cyclohepta(ghi)perylenequinone system. rsc.orgnih.govmq.edu.au
The biosynthesis of perylenequinones starts from a common polyketide precursor, nor-toralactone. nih.gov The formation of the perylenequinone core involves the double coupling of two naphthol intermediates, a reaction catalyzed by both a berberine (B55584) bridge enzyme-like oxidase and a laccase-like multicopper oxidase. rsc.orgmq.edu.au These enzymatic transformations highlight the sophisticated and specific biosynthetic machinery that has evolved to construct these complex polycyclic systems. rsc.orgnih.govmq.edu.au
Fungal and bacterial metabolism of PAHs can also lead to the formation of dihydrodiol derivatives. scialert.netnih.govopenbiotechnologyjournal.com For example, some bacteria can oxidize PAHs using dioxygenase enzymes to form cis-dihydrodiols. openbiotechnologyjournal.com While not directly forming this compound, these microbial transformations demonstrate the enzymatic capability to hydrogenate specific bonds within a PAH framework. scialert.netnih.govopenbiotechnologyjournal.com
Synthetic Strategies for Functionalized Dihydrobenzo[ghi]perylene Derivatives
Oxidative Coupling Followed by Condensation Reactions for Nitrogen-Fused Analogues
A facile and efficient method for synthesizing nitrogen-fused analogues, specifically 1,2-diazabenzo[ghi]perylenes, involves a sequence of intermolecular oxidative coupling and condensation reactions. rsc.orgnih.govdntb.gov.uaresearchgate.net
This strategy has been successfully employed starting from 2,7-dihydroxynaphthalene. The process yields novel pyridazine-fused aromatics which have been thoroughly characterized. rsc.orgnih.govdntb.gov.uaresearchgate.net These 1,2-diazabenzo[ghi]perylene derivatives exhibit unique twisted structures and show intramolecular charge transfer characteristics, leading to emission at longer wavelengths compared to their all-carbon counterparts. rsc.orgresearchgate.net
Another route to a related nitrogen-containing core, 1,2-diazacoronene, starts from diethyl 1,2-dihydro-1,2-diazabenzo[ghi]perylene-1,2-dicarboxylate. oup.com This precursor undergoes a reaction with maleic anhydride (B1165640) in the presence of chloranil (B122849) to form an adduct, which is then converted to 1,2-diazacoronene-7,8-dicarboxylic anhydride. oup.com
Diels-Alder Cycloaddition to the Bay Region of Perylene (B46583) and its Derivatives for Core Expansion
The Diels-Alder reaction is a powerful tool for the annulative π-extension (APEX) of PAHs, providing a one-step method to expand the core of perylene and its derivatives. mdpi.comresearchgate.netnih.gov This [4+2] cycloaddition reaction, typically occurring at the bay region of the perylene core, allows for the construction of more complex polycyclic systems, including benzo[ghi]perylene derivatives. mdpi.comresearchgate.netnih.gov
A variety of dienophiles can be employed in this reaction, such as maleic anhydride, arynes, and acetylenes. mdpi.com The reaction of perylene with maleic anhydride, first reported by Clar in 1932, yields benzo[ghi]perylene-1,2-dicarboxylic anhydride. mdpi.comresearchgate.net This anhydride is a versatile intermediate for the synthesis of various functionalized derivatives. researchgate.netnih.gov
The Diels-Alder reaction can also be applied to perylenediimides (PDIs) to create core-expanded structures. rsc.orgthieme-connect.com For instance, the reaction of PDIs with in-situ generated benzynes leads to the fusion of aromatic rings to the bay areas, yielding naphthoperylenediimides and dibenzocoronenediimides with high efficiency. rsc.orgthieme-connect.com This approach significantly alters the electronic and optical properties of the resulting molecules. rsc.org
The synthesis of 1,2-diarylbenzo[ghi]perylene derivatives has been achieved through the cycloaddition of 1,2-diarylacetylenes to the perylene bay region, showcasing the versatility of the APEX strategy. researchgate.net
| Dienophile | Perylene Substrate | Product | Reaction Conditions | Yield | Reference |
| Maleic Anhydride | Perylene | Benzo[ghi]perylene-1,2-dicarboxylic anhydride | Nitrobenzene (B124822), reflux | 45% | mdpi.com |
| Maleic Anhydride | Perylene | Benzo[ghi]perylene-1,2-dicarboxylic anhydride | p-Chloranil, reflux | >97% | researchgate.net |
| Phenyl Vinyl Sulfoxide | Perylene | Benzo[ghi]perylene | Pressure vessel, 155 °C, 4 d | 8% | mdpi.com |
| Benzynes | Perylenediimides | Naphthoperylenendiimide | - | up to 70% | rsc.org |
| Benzynes | Perylenediimides | Dibenzocoronenediimide | - | up to 80% | rsc.org |
Approaches to Benzo[ghi]perylenetriimide Derivatives
Benzo[ghi]perylenetriimide (BPTI) derivatives are an important class of electron-accepting molecules with applications in artificial photosynthesis and organic electronics. nih.govd-nb.infodntb.gov.uamdpi.com Their synthesis typically starts from perylene diimides (PDIs).
A common synthetic route involves a Diels-Alder reaction on the PDI scaffold with maleic anhydride, followed by imidization reactions. d-nb.info The initial cycloaddition forms a diimido anhydride, which can then be reacted with various amines to introduce different functionalities. d-nb.info For example, reaction with 3-aminopentane (B48096) or 4-aminobenzonitrile (B131773) yields highly soluble BPTI derivatives. d-nb.info
These BPTI compounds exhibit strong optical absorption and high triplet-state energies. nih.govd-nb.info The introduction of specific substituents, such as a cyanophenyl group, can render the BPTI a very strong electron acceptor, making it stable in the presence of oxygen and water. nih.govd-nb.info
Furthermore, BPTI derivatives bearing terminal azido (B1232118) groups have been synthesized. rsc.orgscispace.com These can be used in "click" chemistry reactions, for example, to attach the BPTI unit to other molecular scaffolds like fullerenes, creating complex multi-electron acceptor systems. rsc.orgscispace.com Chiral BPTI receptors have also been developed by functionalization with 1,1'-bi-2-naphthol (B31242) (BINOL), enabling enantioselective recognition of other chiral molecules. nih.gov
| Starting Material | Reagents | Intermediate/Product | Key Features | Reference |
| Perylene Diimides (PDIs) | 1. Maleic anhydride, p-chloranil; 2. Amines (e.g., 3-aminopentane, 4-aminobenzonitrile) | Soluble Benzo[ghi]perylenetriimide (BPTI) derivatives | Strong electron acceptors, stable, high triplet energy. | d-nb.info |
| Benzo[ghi]perylenediimide | 1. 1-aminododecanol; 2. Sodium azide, diphenylphosphoryl azide | BPTI derivative with a terminal azido group | Can be used in "click" chemistry to form larger assemblies. | rsc.orgscispace.com |
| Perylene Diimides | 1. Maleic anhydride; 2. 1,1'-bi-2-naphthol (BINOL) derived amine | Chiral Benzo[ghi]perylenetriimide (BPTI) receptor | Enantioselective recognition of chiral molecules. | nih.gov |
| Benzo[ghi]perylene-1,2-dicarboxylic anhydride | "Swallow tail" alkyl amines | N-substituted benzoperylene monoimides | Soluble, fluorescent in the visible range. | nih.gov |
| Perylene and N,N′-maleoyl-Phe-Phe-OMe | Diels-Alder Reaction | Dipeptide functionalized benzo[ghi]perylene monoimide | Self-assembles into nanospheres, shows white light emission with a donor. | rsc.org |
Formation of Benzo[ghi]perylene-1,2-dicarboxylic Anhydride Derivatives
The synthesis of benzo[ghi]perylene-1,2-dicarboxylic anhydride and its subsequent derivatives is a significant pathway in the expansion of the polycyclic aromatic hydrocarbon (PAH) core. The primary and most established method for creating the parent anhydride is through a Diels-Alder cycloaddition reaction involving perylene and maleic anhydride. mdpi.comrsc.org
The reaction of perylene with maleic anhydride, typically in the presence of an oxidizing agent to facilitate aromatization of the newly formed ring, leads to the formation of benzo[ghi]perylene-1,2-dicarboxylic anhydride. mdpi.com This product is noted for its practical insolubility in common organic solvents. mdpi.comresearchgate.net The choice of solvent, oxidizing agent, and reaction conditions can significantly influence the reaction's efficiency and yield. mdpi.com
One of the earliest described methods involved reacting perylene and maleic anhydride in nitrobenzene, which served as both a solvent and an oxidizing agent, at reflux for 1 to 1.5 hours, resulting in a 45% yield. mdpi.com Subsequent modifications to this protocol have led to substantially higher yields. For instance, using molten maleic anhydride as the solvent with p-chloranil as the aromatizing agent for a brief 10-minute reaction time can increase the yield to over 97%. mdpi.comresearchgate.net Further optimization, such as performing the reaction in a chloroform (B151607) solution with p-chloranil at 140°C, has been reported to achieve nearly quantitative yields. mdpi.comresearchgate.net
The benzo[ghi]perylene-1,2-dicarboxylic anhydride serves as a crucial intermediate for the synthesis of a variety of derivatives, primarily through reactions involving the anhydride functional group. acs.orgnih.gov Condensation of the anhydride with primary amines is a common strategy to produce N-substituted benzo[ghi]perylene monoimides (BPIs). researchgate.netacs.orgnih.gov For example, reaction with "swallow tail" alkyl amines yields soluble and highly fluorescent BPIs. researchgate.netnih.gov Similarly, condensation with dipeptide methyl esters, such as L-Phe-L-Phe-OMe, can be used to create functionalized monoimides. rsc.org
The anhydride can also be a precursor for more complex heterocyclic structures. For instance, its reaction with diethyl 1,2-dihydro-1,2-diazabenzo[ghi]perylene-1,2-dicarboxylate in the presence of chloranil yields 1,2-bis(ethoxycarbonyl)-1,2-dihydro-1,2-diazacoronene-7,8-dicarboxylic anhydride. oup.com Additionally, derivatives such as 5,10-dicyano-benzo[ghi]perylene-1,2-dicarboxylic anhydride have been synthesized via the cycloaddition of maleic anhydride to dicyanoperylene. researchgate.net
Table 1: Synthesis of Benzo[ghi]perylene-1,2-dicarboxylic Anhydride and its Derivatives
| Starting Material(s) | Reagent(s) | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| Perylene, Maleic anhydride | Nitrobenzene | Reflux, 1-1.5 h | Benzo[ghi]perylene-1,2-dicarboxylic anhydride | 45% | mdpi.com |
| Perylene, Maleic anhydride | p-Chloranil | Molten, Reflux, 10 min | Benzo[ghi]perylene-1,2-dicarboxylic anhydride | >97% | mdpi.comresearchgate.net |
| Perylene, Maleic anhydride | p-Chloranil | Chloroform, 140°C, 24 h | Benzo[ghi]perylene-1,2-dicarboxylic anhydride | >99% | researchgate.net |
| Perylene, Maleic anhydride | p-Chloranil | Nitrobenzene, 190-200°C, 20 min | Benzo[ghi]perylene-1,2-dicarboxylic anhydride | - | researchgate.net |
| Benzo[ghi]perylene-1,2-dicarboxylic anhydride | "Swallow tail" alkyl amines | - | N-substituted benzoperylene monoimides | - | researchgate.netnih.gov |
| Perylene, N,Nʹ-maleoyl-L-Phe-L-Phe-OMe | - | - | Benzo[ghi]perylene-1,2-dicarboxylic(L-Phe-L-Phe-OMe)imide | 96% | rsc.org |
| Dicyanoperylene, Maleic anhydride | p-Chloranil | Molten, Reflux, 24 h | 5,10-Dicyano-benzo[ghi]perylene-1,2-dicarboxylic anhydride | Not Reported | researchgate.net |
| Diethyl 1,2-dihydro-1,2-diazabenzo[ghi]perylene-1,2-dicarboxylate, Maleic anhydride | Chloranil | - | 1,2-Bis(ethoxycarbonyl)-1,2-dihydro-1,2-diazacoronene-7,8-dicarboxylic anhydride | Fair | oup.com |
Advanced Structural Elucidation and Stereochemical Aspects of Dihydrobenzo Ghi Perylene Systems
X-ray Crystallographic Analysis of Dihydrobenzo[ghi]perylene Derivatives
For instance, a class of pyridazine-fused aromatics, 1,2-diazabenzo[ghi]perylenes, were synthesized and fully characterized using single-crystal X-ray analysis. rsc.orgresearchgate.net This analysis confirmed their twisted molecular structure, a direct consequence of steric hindrance. rsc.orgresearchgate.net Similarly, a series of π-extended 9,14-dihydrobenzo cdnsciencepub.comresearchgate.nettriphenyleno[1,12-abc]phenazine derivatives (BPs) incorporating the benzo[ghi]perylene (B138134) unit were synthesized and their structures elucidated by X-ray crystallography. researchgate.netchinesechemsoc.org These studies revealed that the derivatives adopt a distinct V-shaped configuration. researchgate.netchinesechemsoc.org
In another example, a chiral benzo[ghi]perylene trisimide (BPTI) was synthesized, and its racemic sample was analyzed using X-ray diffraction. The crystal structure revealed a monoclinic system with the space group P2, confirming the arrangement of the bulky imide substituents around the core. nih.gov The analysis of charge-transfer complexes of benzo[ghi]perylene with tetracyanoquinodimethane (TCNQ) has also provided detailed crystallographic data, elucidating the specific packing motifs of these systems. rsc.orgnih.gov
Interactive Table 1: Crystallographic Data for Select Dihydrobenzo[ghi]perylene Derivatives
| Compound/Derivative | Crystal System | Space Group | Key Structural Feature | Reference |
| 1,2-Diazabenzo[ghi]perylenes | - | - | Twisted Structure | rsc.orgresearchgate.net |
| BP-1 (a dihydrophenazine derivative) | - | - | V-shaped configuration | researchgate.netchinesechemsoc.org |
| Racemic BPTI 7 | Monoclinic | P2 | Asymmetrical arrangement of imide substituents | nih.gov |
| (bper)(TCNQ) | Monoclinic | P 1 21/c 1 | - | rsc.orgnih.gov |
Investigation of Non-Planar Geometries and Twisted Molecular Structures
A recurring and significant feature of dihydrobenzo[ghi]perylene systems is their deviation from planarity. This non-planar geometry arises primarily from steric congestion, particularly in the bay regions where bulky substituents force the aromatic scaffold to contort.
Derivatives such as 1,2-diazabenzo[ghi]perylenes exhibit a pronounced twisted structure. rsc.orgresearchgate.net The π-extended dihydrophenazine derivatives (BPs) showcase non-planar V-shaped geometries. researchgate.netchinesechemsoc.org The degree of this bending is quantified by the dihedral angle between the planes of the molecule. For the BP derivatives, this bending angle (θ), defined by the C1–N1–N2 and N1–N2–C2 planes, ranges from 138° to 143°. researchgate.netchinesechemsoc.org This is slightly larger than that of comparable structures not containing the bulky benzo[ghi]perylene unit. researchgate.netchinesechemsoc.org Similarly, a twisted conformation with an angle of 30° was observed in a peropyrene derivative where two bulky functional groups were present in the same bay region. researchgate.net The introduction of a twisted benzo[ghi]perylenetriimide (t-BPTI) dimer has also been explored for applications in solar cells, highlighting the importance of these non-planar structures. nih.gov
Analysis of Enantiomeric Pairs and Chiral Features (e.g., P-/P- and M-/M-enantiomer pairs)
The non-planar, twisted nature of many dihydrobenzo[ghi]perylene derivatives gives rise to chirality, where the molecule and its mirror image are non-superimposable. libretexts.orggcms.cz This results in the formation of enantiomeric pairs.
In the single crystals of 1,2-diazabenzo[ghi]perylenes, unique P-/P- and M-/M-enantiomer pairs have been observed. rsc.orgresearchgate.net The "P" (plus) and "M" (minus) notation describes the right-handed and left-handed helicity of the twisted molecular structure, respectively. For the dihydrophenazine derivatives (BPs), a pair of enantiomers, resulting from the asymmetrically fused benzo[ghi]perylene blocks and their non-planar configurations, are present in the unit cell of all studied compounds. researchgate.netchinesechemsoc.org
Furthermore, researchers have intentionally designed and synthesized chiral systems. For example, a benzo[ghi]perylene trisimide (BPTI) receptor was rendered chiral by functionalization with 1,1′-bi-2-naphthol (BINOL). nih.gov The resulting enantiopure (P)-BPTI demonstrated the ability to differentiate between the enantiomers of helicene, showcasing pronounced enantiodifferentiation. nih.gov
Conformational Modulation and Planarization Processes within Extended π-Systems
The flexible, non-planar ground-state conformations of some dihydrobenzo[ghi]perylene derivatives can undergo significant changes upon electronic excitation. This process, known as excited-state planarization, is a key feature of their photophysical properties.
Spectroscopic studies on vibratile dihydrophenazine derivatives suggest that they undergo a bent-to-planar conformational change in the excited state. chinesechemsoc.org This planarization process can, however, be influenced by the molecule's environment. For instance, when one such derivative, BP-1, is embedded in a polymethyl methacrylate (B99206) (PMMA) polymer matrix, the planarization process is completely suppressed. researchgate.netchinesechemsoc.org For a related tetrahydrodiphenazine (TP) derivative, which contains two flexible units, it is suggested that only partial planarization occurs in the excited states. researchgate.netchinesechemsoc.org The ability to modulate the conformation, for example by introducing bulky substituents to induce nonplanarity, is a strategy to fine-tune the electronic and optical properties of these extended π-systems. researchgate.netacs.org
Intermolecular Packing Arrangements and π-π Overlaps in Solid-State Structures
In the solid state, dihydrobenzo[ghi]perylene derivatives self-assemble into well-defined supramolecular architectures, governed by intermolecular forces such as π-π stacking and hydrogen bonding. The specific packing arrangement is highly sensitive to subtle changes in the molecular structure.
For the BP dihydrophenazine derivatives, diverse packing arrangements have been observed. researchgate.netchinesechemsoc.org BP-1, for example, forms a typical herringbone packing structure. researchgate.netchinesechemsoc.org In contrast, a derivative with an additional fused aromatic ring, BP-3, exhibits a one-dimensional columnar arrangement. researchgate.net In these packed structures, significant π-π overlaps occur between the benzo[ghi]perylene planes of adjacent enantiomers, with average vertical distances ranging from 3.4 to 3.7 Å. researchgate.netchinesechemsoc.org
In charge-transfer complexes of benzo[ghi]perylene and TCNQ, the molecules arrange in columns with a ring-over-bond overlap pattern. rsc.org In addition to π-π interactions, short C–H···π hydrogen bonds, with distances around 2.9 Å, play a role in stabilizing the crystal lattice. chinesechemsoc.orgrsc.org The specific packing motif is crucial as it influences the material's electronic properties, such as charge transport. rsc.org
Electronic Structure and Photophysical Properties of Dihydrobenzo Ghi Perylene and Its Derivatives
Frontier Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Frontier molecular orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. youtube.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in electronic transitions and chemical reactions. youtube.com
The introduction of electron-withdrawing nitrogen atoms and imide groups into the benzo[ghi]perylene (B138134) (BP) core has a significant impact on the HOMO and LUMO energy levels. In 7,8-diazabenzo[ghi]perylene (DABP) and 7,8-diazabenzo[ghi]peryleneimide (DABPIm), the nitrogen lone pairs are oriented parallel to the aromatic ring plane. This orientation leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. rsc.orgelsevierpure.com
Conversely, in 1,2-diazonia-7,8-diazabenzo[ghi]peryleneimide (TABPIm), the nitrogen lone-pair of electrons at the 7 and 8 positions are perpendicular to the ring plane and are part of the π-system. rsc.orgelsevierpure.com This results in a destabilization (increase) of the HOMO energy level. rsc.orgelsevierpure.com These findings from experimental measurements are well-supported by Density Functional Theory (DFT) calculations. rsc.orgelsevierpure.com
For the parent benzo[ghi]perylene, theoretical calculations at the ZORA-BLYP-D3(BJ)/TZ2P level of theory provide specific energy values for the frontier orbitals. researchgate.net The lower molecular symmetry of benzo[ghi]perylene compared to the highly symmetric coronene (B32277) leads to a larger energy difference between the HOMO and the next highest occupied molecular orbital (HOMO-1). elsevierpure.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2 |
| LUMO | -1.2 |
Data sourced from theoretical calculations. researchgate.net
Intramolecular Charge Transfer Characteristics
Derivatives of 1,2-dihydrobenzo[ghi]perylene can exhibit intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgnih.gov This phenomenon involves the transfer of an electron from a donor part of the molecule to an acceptor part in the excited state. researchgate.net
A notable example is found in 1,2-diazabenzo[ghi]perylene derivatives, which are synthesized from 2,7-dihydroxynaphthalene. rsc.orgnih.gov These compounds display ICT character, leading to emission at longer wavelengths and with a larger Stokes shift compared to their all-carbon counterparts. rsc.orgnih.gov The formation of an ICT excited state can be stabilized by polar solvents, resulting in broadened emission and solvatochromic shifts. acs.org
Spectroscopic Investigations of Excited States
The absorption and emission spectra of this compound and its derivatives are sensitive to the molecular structure and the solvent environment. Dihydrobenzo[ghi]perylene itself shows distinct vibronic bands in its fluorescence emission spectrum. optica.org For instance, in butyl acetate, emission bands are observed at approximately 381, 392, 402, 414, and 425 nm. optica.org
A study of N-substituted benzo[ghi]perylene monoimides (BPIs) revealed significant positive solvatochromism. nih.gov As the solvent polarity increases from hexane (B92381) to ethanol (B145695), the emission maximum shifts from 469 nm to 550 nm. nih.gov This shift is indicative of a more polar excited state compared to the ground state, a characteristic often associated with ICT. nih.gov The analysis of these solvatochromic shifts using the Lippert-Mataga equation further supports this interpretation. nih.gov
Dihydrobenzo[ghi]perylene exhibits a notable solvent-dependent variation in the intensity ratio of its vibronic emission bands, indicating its potential as a solvent polarity probe. optica.org The ratio of the first to the third vibronic band (I/III) changes from 1.12 in cyclohexane (B81311) to 2.10 in dimethyl sulfoxide. optica.org
| Solvent | Emission Maxima (nm) | Intensity Ratio (I/III) |
|---|---|---|
| n-Hexadecane | - | - |
| Butyl Acetate | 381, 392, 402, 414, 425 | - |
| Dichloromethane | - | - |
| Dimethyl Sulfoxide | - | 2.10 |
| Cyclohexane | - | 1.12 |
Data compiled from spectroscopic studies. optica.org
The fluorescence quantum yield (Φf) and excited-state lifetime (τf) are key parameters that quantify the efficiency and dynamics of the emission process. For N-substituted benzo[ghi]perylene monoimides, the fluorescence quantum yield ranges from 0.27 to 0.44, with excited-state lifetimes between 6.5 and 9.6 ns across a range of solvent polarities. nih.gov
The introduction of nitrogen atoms into the benzo[ghi]perylene core tends to decrease the fluorescence quantum yield. rsc.orgelsevierpure.com In contrast, the addition of an imide unit leads to an increase in the fluorescence quantum yield. rsc.orgelsevierpure.com Dihydrobenzo[ghi]perylene is noted for having a high fluorescence quantum yield. optica.org
| Parameter | Value Range |
|---|---|
| Fluorescence Quantum Yield (Φf) | 0.27 - 0.44 |
| Excited-State Lifetime (τf) | 6.5 - 9.6 ns |
Data for a series of N-substituted BPIs in various solvents. nih.gov
Intersystem crossing (ISC) is a non-radiative process where a molecule in an excited singlet state transitions to an excited triplet state. The efficiency of this process is governed by the rate constant k_ST. For benzo[ghi]perylene and its parent compound perylene (B46583), the values of k_ST have been determined to be relatively low. nih.gov The introduction of nitrogen atoms and/or an imide unit onto the benzo[ghi]perylene core can modulate the rates of both fluorescence and intersystem crossing, thereby influencing the respective quantum yields. rsc.orgelsevierpure.com Theoretical studies have been employed to simulate the singlet and triplet energy levels of these compounds and to identify the triplet states that mix with the lowest excited singlet state (S1), which helps to explain the observed low ISC rates. nih.gov
Observation of Dual Emission from Closely Spaced Excited States
An interesting photophysical phenomenon observed in N-substituted benzo[ghi]perylene monoimides is dual emission. nih.gov In nonpolar hydrocarbon solvents, evidence of emission from two closely spaced excited states, S1 and S2, has been reported. nih.gov The energy separation between these states is estimated to be approximately 562 cm⁻¹. nih.gov The anomalous emission is assigned to the S2 state, a finding that highlights the complex electronic structure of these molecules. nih.gov
Computational Chemistry and Theoretical Investigations of Dihydrobenzo Ghi Perylene Frameworks
Density Functional Theory (DFT) Calculations for Electronic Structure and Energy Levels
Density Functional Theory (DFT) is a cornerstone of computational investigations into dihydrobenzo[ghi]perylene and its derivatives, providing detailed insights into their electronic architecture. These calculations are crucial for determining the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which fundamentally govern the optoelectronic properties of these materials.
Studies on N-substituted benzo[ghi]perylene (B138134) (BP) derivatives have demonstrated the power of DFT in explaining their electronic structures. rsc.org The introduction of electron-withdrawing nitrogen atoms and imide groups can stabilize both the HOMO and LUMO energy levels. rsc.org For instance, in 7,8-diazabenzo[ghi]perylene (DABP) and 7,8-diazabenzo[ghi]peryleneimide (DABPIm), the parallel orientation of the nitrogen lone-pair electrons relative to the aromatic plane leads to this stabilization. rsc.org In contrast, when the nitrogen lone-pairs are perpendicular to the ring plane, as in 1,2-diazonia-7,8-diazabenzo[ghi]peryleneimide (TABPIm), an increase in the HOMO level is observed. rsc.org
Similarly, DFT calculations performed on a series of benzo[ghi]perylenetriimide (BPTI) derivatives revealed that the introduction of an electron-withdrawing cyanophenyl group shifts the HOMO and LUMO levels, which directly corresponds to observations in optical absorption spectra. d-nb.info In charge-transfer complexes involving benzo[ghi]perylene (bper), DFT methods have been used to calculate the HOMO distribution and energy band structures, elucidating the relationship between molecular symmetry and electronic properties. rsc.org These theoretical results consistently show good agreement with experimental spectroscopic and electrochemical data. rsc.org
| Compound/Derivative | Method | Calculated Property | Finding | Source |
|---|---|---|---|---|
| Benzo[ghi]perylenetriimide (BPTI) | DFT | Excited Triplet-State Energy (E(T1)) | 1.68 eV | d-nb.info |
| Cyanophenyl-substituted BPTI | DFT | First Reduction Potential | -0.11 V vs. NHE | d-nb.info |
| 7,8-diazabenzo[ghi]perylene (DABP) | DFT | HOMO/LUMO Levels | Stabilized by N-substitution | rsc.org |
| Benzo[ghi]perylene (in complex) | DFT (RB3LYP/6-31+G(d,p)) | HOMO Distribution | Calculated to show electron density distribution | rsc.org |
Theoretical Modeling of Reaction Mechanisms and Proposed Intermediates
Theoretical modeling is instrumental in elucidating the complex reaction mechanisms that lead to the formation of dihydrobenzo[ghi]perylene frameworks. By calculating the energies of proposed intermediates and transition states, researchers can map out the most plausible synthetic and biosynthetic pathways.
A prominent example is the heterologous biosynthesis of elsinochrome A, which features a hexacyclic dihydrobenzo[ghi]perylenequinone core. rsc.org Theoretical studies have supported a proposed reaction mechanism where a flavin-dependent monooxygenase, ElcH, catalyzes an oxidative enolate coupling of a perylenequinone intermediate. rsc.org It is proposed that the formation of the dihydrobenzo[ghi]perylenequinone in elsinochrome A proceeds through a radical mechanism, initiated by a single electron transfer from an enolate to the FAD cofactor in the enzyme. rsc.org In the absence of this enzyme, theoretical models suggest the perylenequinone intermediate undergoes an alternative intramolecular aldol (B89426) reaction to form a different cyclohepta[ghi]perylenequinone system. rsc.org
Computational methods have also been applied to model synthetic routes. The Diels-Alder cycloaddition to the bay region of perylene (B46583) is a key strategy for expanding the polycyclic aromatic hydrocarbon (PAH) core to create benzo[ghi]perylene structures. nih.gov Theoretical calculations have been performed for the model reaction of diphenylacetylene (B1204595) cycloaddition to perylene, confirming a high activation energy but demonstrating the feasibility of the pathway that leads to 1,2-diarylbenzo[ghi]perylenes. nih.gov
Prediction of Conformational Preferences and Stereochemical Outcomes
Computational chemistry plays a vital role in predicting the three-dimensional structures, conformational preferences, and stereochemical outcomes of molecules containing the dihydrobenzo[ghi]perylene framework. These molecules often exhibit non-planar, twisted structures due to steric hindrance, leading to unique stereoisomers.
Theoretical calculations have been essential in understanding the formation of atropisomers in perylenequinone derivatives. rsc.org For instance, in the biosynthesis of hypocrellins, calculations supported the hypothesis that the observed products result from atropisomerisation following the formation of a seven-membered ring. rsc.org The relatively low energy barrier for interconversion between atropisomers in some perylenequinones allows for this dynamic process at room temperature. acs.org The enzyme ElcH is proposed to "lock" the perylenequinone into a specific (M) helical conformation during the synthesis of elsinochrome A. rsc.org
DFT calculations have also confirmed the twisted structures of 1,2-diazabenzo[ghi]perylenes, where unique P-/P- and M-/M- enantiomer pairs are observed in single crystals. researchgate.net In larger, complex molecules incorporating benzo[ghi]perylene units, such as vibratile dihydrophenazines, computational models are used to predict and analyze conformational features like the bending angles between planes and the planarity of the π-electron wings. chinesechemsoc.org
Simulation of Spectroscopic and Electrochemical Properties
The simulation of spectroscopic and electrochemical properties provides a direct link between theoretical models and experimental measurements. By calculating these properties, researchers can validate their computational models and gain a deeper understanding of the underlying electronic transitions and redox behavior.
Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. For N-substituted benzo[ghi]perylene derivatives, DFT calculations have been shown to successfully explain the observed spectroscopic and electrochemical results. rsc.org Likewise, for BPTI derivatives, calculated shifts in HOMO and LUMO energies correspond well with the optical absorption spectra. d-nb.info
The simulation of electrochemical properties, such as reduction potentials, is also a key application. For a cyanophenyl-substituted BPTI, the calculated first reduction potential was found to be very close to that of important biological electron acceptors. d-nb.info DFT calculations have also assisted in the characterization of the optical and electrochemical properties of newly synthesized 1,2-diazabenzo[ghi]perylenes, which exhibit intramolecular charge transfer character. researchgate.net These simulations are crucial for designing new materials with tailored optoelectronic and redox characteristics for applications in organic electronics.
| Compound Family | Property Simulated | Computational Method | Key Finding | Source |
|---|---|---|---|---|
| N-substituted Benzo[ghi]perylenes | Spectroscopic & Electrochemical Properties | DFT | Calculations successfully explained experimental results. | rsc.org |
| Cyanophenyl-substituted BPTI | Optical Absorption & Reduction Potential | DFT | Calculated energy level shifts agreed with spectra; calculated Ered matched well with related compounds. | d-nb.info |
| 1,2-Diazabenzo[ghi]perylenes | Optical Spectroscopy & Electrochemistry | DFT | Calculations assisted in the full characterization of the compounds. | researchgate.net |
Calculation of Theoretical Electron Mobilities
The theoretical calculation of charge carrier mobility is essential for evaluating the potential of dihydrobenzo[ghi]perylene-based materials in semiconductor applications, such as organic field-effect transistors (OFETs). These calculations predict how efficiently an electron or hole can move through the material.
For a series of highly soluble benzo[ghi]perylenetriimide (BPTI) derivatives, theoretical electron mobilities were calculated to be in the range of 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹. d-nb.info These high values, which are comparable to those of established n-type materials like perylene diimide and C60 derivatives, are attributed to favorable molecular packing and underscore the potential of these compounds as electron-transport materials. d-nb.info
More complex models, such as the quantum nuclear tunneling model, are used to analyze charge transport in cocrystals of related perylene frameworks. In one study on perylene-DTTCNQ cocrystals, theoretical calculations yielded hole mobilities (μh) as high as 5.05 cm² V⁻¹s⁻¹ and electron mobilities (μe) up to 0.013 cm²V⁻¹s⁻¹. scispace.com These theoretical investigations help to understand how factors like crystal polymorphism and molecular stacking influence charge transport properties, guiding the design of more efficient organic semiconductors. scispace.com
Advanced Applications and Materials Science Implications
Role in Organic Electronics and Optoelectronic Devices
Perylene (B46583) derivatives, including structures related to 1,2-Dihydrobenzo[ghi]perylene, are foundational materials in the field of organic electronics. Their excellent thermal and photochemical stability, high charge carrier mobility, and tunable electronic properties make them ideal candidates for a variety of devices. researchgate.netnih.govbohrium.com Molecular engineering, such as the introduction of substituents at various positions on the perylene core, allows for the fine-tuning of their frontier molecular orbital energy levels and processability, which is critical for optimizing device performance. nih.goviitg.ac.in
Perylene derivatives, particularly perylene diimides (PDIs), are renowned as high-performance n-type (electron-accepting) organic semiconductors. researchgate.netmdpi.com Their strong electron-accepting nature and high electron mobility are key characteristics for this function. researchgate.net Modifications to the core structure can also produce materials with p-type (hole-transporting) or ambipolar (both hole and electron transporting) semiconductor properties. iitg.ac.inresearchgate.net For instance, benzo[ghi]perylenetriimide (BPTI) derivatives exhibit high theoretical electron mobilities, comparable to established materials like C60 derivatives. nih.gov The ability to form ordered molecular stacks, or columnar phases, facilitates efficient one-dimensional charge transport, which is highly desirable for semiconductor applications. nih.gov
The excellent semiconducting properties of perylene derivatives make them prime candidates for the active layer in Organic Field-Effect Transistors (OFETs). researchgate.netnih.govresearchgate.net Solution-processed OFETs based on 1,2-diazabenzo[ghi]perylene derivatives have demonstrated ambipolar behavior with significant hole and electron mobilities, reaching 0.42 cm² V⁻¹ s⁻¹ and 0.17 cm² V⁻¹ s⁻¹, respectively. researchgate.net The performance of these transistors is highly dependent on the molecular structure and packing of the perylene derivatives. acs.org Research has also explored novel device architectures, such as honey-gated OFETs, which leverage the biocompatibility of perylene compounds for sustainable electronics. acs.org
In the realm of renewable energy, perylene derivatives are crucial as active materials in Organic Solar Cells (OSCs), particularly as non-fullerene acceptors. researchgate.netmdpi.com Their strong absorption in the visible light spectrum, combined with their electron-accepting capabilities, allows for efficient light harvesting and charge separation. iitg.ac.inresearchgate.net Benzo[ghi]perylenetriimide (BPTI) compounds have been identified as promising non-fullerene electron-transport materials for OSCs. nih.gov Furthermore, these compounds are utilized in Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence quantum yields and stability. researchgate.netamericanchemicalsuppliers.comgoogle.com The versatility in their synthesis allows for the creation of materials with specific energy levels to match other components in the device, maximizing efficiency. nih.gov
Function as Electron Acceptors in Artificial Photosynthesis and Water Splitting Systems
Mimicking the natural process of photosynthesis to generate chemical fuels is a major goal in sustainable energy research. Perylene derivatives, owing to their exceptional electron-accepting properties, play a pivotal role in these artificial systems.
Derivatives of benzo[ghi]perylenetriimide (BPTI) and perylene diimide (PDI) serve as robust electron acceptors in constructs designed for artificial photosynthesis and photocatalytic water splitting. nih.govmdpi.comacademie-sciences.fr A series of cyanophenyl-modified BPTI derivatives have been shown to be strong electron acceptors that are stable in aqueous environments, a critical feature for water-splitting devices. nih.gov The radical anion of these BPTI derivatives, when formed on a TiO₂ electrode, shows remarkable persistence in air-saturated buffer solutions, highlighting their potential for durable photosynthetic systems. nih.gov
In photocatalytic systems, PDI-based materials are used to split water into hydrogen and oxygen. mdpi.comrsc.org By forming composites with inorganic semiconductors like TiO₂ or through molecular engineering to create polymers with strong internal electric fields, the efficiency of charge separation and, consequently, hydrogen production can be significantly enhanced. researchgate.netresearchgate.net The strategic use of dual cocatalysts, such as Co₃O₄ and Pt, with PDI polymers has been shown to synergistically promote charge transfer, leading to a substantial increase in the rate of water oxidation. acs.org Perylene-based molecules are also integral to the construction of artificial light-harvesting antennas that capture solar energy and funnel it to a reaction center, mimicking the primary processes of natural photosynthesis. aip.org
Development as Solute Polarity Probes for Environmental Analysis
The fluorescence properties of certain polycyclic aromatic hydrocarbons are sensitive to the polarity of their immediate environment. This solvatochromic behavior is exploited to create molecular probes for analyzing the characteristics of various media.
Specifically, this compound has been identified as an effective solute polarity probe. optica.orgunt.eduoptica.org The ratio of its fluorescence emission band intensities shows a systematic variation with the polarity of the solvent it is dissolved in. optica.orgoptica.org It possesses a significant dynamic range and a high fluorescence quantum yield, making it a sensitive and reliable indicator. optica.orgoptica.orgresearchgate.net Benzo[ghi]perylene (B138134) itself has also been evaluated and compared with the well-known polarity probe, pyrene (B120774), for determining the polarity of liquid organic salts used in chromatography. rsc.orgscispace.com
Beyond polarity sensing, the broader class of perylene bisimides (PBIs) has been developed into versatile fluorescent sensors for environmental analysis. researchgate.netvilniustech.ltnih.gov These sensors can detect a range of environmental hazards, including heavy metal ions and toxic organic compounds, often with high sensitivity and selectivity. mdpi.com
Photodynamic Mechanisms in Related Perylenequinone Systems
Perylenequinones are a class of compounds structurally related to perylene that exhibit potent photodynamic activity. nih.gov This property makes them valuable as photosensitizers, particularly in photodynamic therapy (PDT) for cancer treatment. nih.gov
The mechanism of action involves the absorption of light by the perylenequinone, which transitions it to an excited state. researchgate.net This excited photosensitizer then transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. nih.govnih.govfrontiersin.org These cytotoxic ROS can induce cell death in targeted tissues, such as tumors. nih.govresearchgate.net The photodynamic activity is believed to be linked to processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net Research in this area focuses on understanding the specific cellular and vascular responses to PDT and on designing new perylenequinone derivatives with improved properties, such as activation by longer wavelengths of light that can penetrate deeper into tissues. nih.govnih.gov
Chemical Reactivity and Transformation Pathways
Mechanisms of Oxidative Transformations (e.g., in Perylenequinone Biosynthesis)
Perylenequinones are a class of polyketide natural products characterized by a highly conjugated pentacyclic core. Their biosynthesis involves complex oxidative transformations. While the direct involvement of 1,2-Dihydrobenzo[ghi]perylene in the biosynthesis of all perylenequinones is not universally established, the formation of a dihydrobenzo[ghi]perylenequinone core is a key step in the biosynthesis of certain members like elsinochrome A. researchgate.netuwa.edu.au
The biosynthesis of elsinochrome A, produced by the wheat pathogen Parastagonospora nodorum, provides insight into these oxidative processes. A crucial step involves the oxidative enolate coupling of a perylenequinone intermediate to form a hexacyclic dihydrobenzo[ghi]perylenequinone. researchgate.netconferenceonline.com This transformation is catalyzed by a novel flavin-dependent monooxygenase, ElcH. researchgate.netfrontiersin.org In the absence of this enzyme, the perylenequinone intermediate undergoes an intramolecular aldol (B89426) reaction, leading to the formation of a different class of compounds, the hypocrellins, which possess a cyclohepta[ghi]perylenequinone system. researchgate.netfrontiersin.org
Table 1: Key Enzymes in the Biosynthesis of the Dihydrobenzo[ghi]perylenequinone Core of Elsinochrome A
| Enzyme | Type | Function |
| ElcH | Flavin-dependent monooxygenase | Catalyzes the oxidative enolate coupling of a perylenequinone intermediate to form the hexacyclic dihydrobenzo[ghi]perylenequinone core. researchgate.netfrontiersin.org |
| ElcE | Berberine (B55584) bridge enzyme-like oxidase | Involved in the double coupling of two naphthol intermediates to form the perylenequinone core. researchgate.netuwa.edu.au |
| ElcG | Laccase-like multi-copper oxidase | Works in conjunction with ElcE to form the perylenequinone core. researchgate.netuwa.edu.au |
Photodegradation Pathways and the Formation of Environmentally Persistent Free Radicals (EPFRs) on Particles
The photodegradation of polycyclic aromatic hydrocarbons (PAHs), including benzo[ghi]perylene (B138134), can lead to the formation of various transformation products. Under simulated environmental conditions, the photodegradation of benzo[ghi]perylene can result in the formation of 5,6-Dihydro-benzo[ghi]perylene or 6,7-Dihydro-benzo[ghi]perylene. researchgate.netnih.gov The specific pathway and products can be influenced by factors such as the presence of mineral particles and the light spectrum.
A significant consequence of the environmental transformation of certain organic compounds on particulate matter is the formation of environmentally persistent free radicals (EPFRs). These long-lived radical species are generated from the combustion of waste in the presence of redox-active metals and aromatic hydrocarbons. nih.gov EPFRs are of environmental concern as they can generate reactive oxygen species (ROS) in biological systems, such as superoxide (B77818) and hydroxyl radicals, leading to oxidative stress. nih.govnih.gov
The formation of EPFRs from PAHs like benzo[ghi]perylene is thought to occur through the transformation of the parent compound on particle surfaces. nih.gov The process can be initiated by UVA absorption, leading to reactive intermediates. nih.gov For some PAHs, this can involve hydroxylation and oxidation, followed by hydrogenation to form carbon-centered EPFRs. nih.gov The mineral particle surface can play a catalytic role in these hydrogenation reactions. nih.gov
Table 2: Photodegradation Products of Benzo[ghi]perylene
| Product | Analytical Method | Reference |
| 5,6-Dihydro-benzo[ghi]perylene | GC-MS | researchgate.netnih.gov |
| 6,7-Dihydro-benzo[ghi]perylene | GC-MS | researchgate.netnih.gov |
Enzymatic Metabolism and Oxidative Modifications (e.g., cytochrome P450-mediated oxidations)
The metabolism of benzo[ghi]perylene, a related polycyclic aromatic hydrocarbon (PAH), has been studied to understand its potential for activation into reactive metabolites. Like many other PAHs, benzo[ghi]perylene can be metabolized by cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in the phase I metabolism of xenobiotics. nih.govildcare.nlnih.gov
Studies have shown that specific CYP enzymes, namely CYP1A1 and CYP1B1, are highly active in the metabolic conversion of benzo[ghi]perylene. nih.gov In contrast, CYP1A2 shows much lower activity under similar conditions. nih.gov The major metabolic pathway for benzo[ghi]perylene involves oxidations at the 3,4 and 11,12 positions. nih.gov This leads to the formation of benzo[ghi]perylene 3,4-oxide and benzo[ghi]perylene 3,4,11,12-bisoxide. nih.gov
The resulting benzo[ghi]perylene 3,4-oxide is an unstable compound that can undergo further reactions. nih.gov It can be hydrolyzed to form the corresponding 3,4-diol or can be converted to 3- or 4-hydroxy benzo[ghi]perylene. nih.gov The formation of such reactive epoxide intermediates is a critical step in the metabolic activation of many PAHs.
Table 3: Cytochrome P450 Enzymes Involved in Benzo[ghi]perylene Metabolism
| Enzyme | Activity in Benzo[ghi]perylene Metabolism | Key Metabolites |
| CYP1A1 | High | Benzo[ghi]perylene 3,4-oxide, Benzo[ghi]perylene 3,4,11,12-bisoxide |
| CYP1B1 | High | Benzo[ghi]perylene 3,4-oxide, Benzo[ghi]perylene 3,4,11,12-bisoxide |
| CYP1A2 | Low | Not a major contributor to metabolism |
Cycloaddition Reactions (e.g., Diels-Alder) in the Benzo[ghi]perylene Bay Region
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgmdpi.com In the context of polycyclic aromatic compounds, this reaction can be used to expand the π-system of the core structure. researchgate.net The bay region of perylene (B46583) and its derivatives is known to participate in Diels-Alder cycloaddition reactions. mdpi.com
For instance, the reaction of perylene with maleic anhydride (B1165640) in the presence of an oxidizing agent like nitrobenzene (B124822) yields a cycloadduct. mdpi.com Similarly, other dienophiles such as 1,4-benzoquinone (B44022) and 1,4-naphthoquinone (B94277) can react with perylene in its bay region. mdpi.com
A domino-type reaction involving a Diels-Alder cycloaddition followed by a cycloaromatization has been described for the synthesis of expanded polycyclic aromatic structures. mdpi.com In this process, a diarylbutadiyne undergoes a [4+2] cycloaddition with the bay region of perylene, where only one of the triple bonds of the diarylbutadiyne participates. mdpi.com The resulting aryl-(arylethynyl)benzo[ghi]perylene intermediate then rapidly undergoes cycloaromatization. mdpi.com
Table 4: Examples of Diels-Alder Reactions with Perylene
| Dienophile | Oxidizing Agent/Conditions | Product Type |
| Maleic anhydride | Nitrobenzene, reflux | Cycloadduct |
| 1,4-Benzoquinone | Nitrobenzene, reflux | Cycloadduct |
| 1,4-Naphthoquinone | p-Chloranil or Nitrobenzene | Cycloadduct |
| Diarylbutadiyne | Not specified | Aryl-(arylethynyl)benzo[ghi]perylene intermediate |
Future Research Trajectories in 1,2 Dihydrobenzo Ghi Perylene Chemistry
Innovations in Synthetic Strategies for Tunable Electronic and Optical Properties
Future research will heavily focus on developing innovative synthetic methodologies to precisely control the electronic and optical properties of 1,2-Dihydrobenzo[ghi]perylene derivatives. The ability to tune these properties is paramount for tailoring materials to specific applications, from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs).
One promising avenue is the exploration of novel annulative π-extension (APEX) reactions. The Diels-Alder cycloaddition into the bay region of perylene (B46583) and its derivatives has already proven to be a highly efficient, single-step method for constructing π-extended polycyclic aromatic hydrocarbons (PAHs), including functionalized nanographenes. researchgate.net Future work could expand upon this by utilizing new dienophiles and dienes to introduce a wider range of functional groups and heterocyclic structures onto the this compound core. For instance, the cycloaddition of 1,2-diarylacetylenes into the perylene bay regions has been used to synthesize 1,2-disubstituted-benzo[j]coronenes. researchgate.net Similar strategies could be adapted for this compound to create novel, highly conjugated systems with tailored electronic band gaps.
The introduction of heteroatoms, such as nitrogen, into the aromatic framework is another key strategy for tuning electronic properties. The synthesis of 1,2-diazabenzo[ghi]perylene derivatives has been achieved through a convenient process involving intermolecular oxidative coupling followed by a condensation reaction. researchgate.netrsc.org These nitrogen-containing analogues exhibit intramolecular charge transfer character and emit at longer wavelengths with larger Stokes shifts compared to their all-carbon counterparts. researchgate.netrsc.org Further research could explore the incorporation of other heteroatoms like boron, sulfur, and oxygen to systematically modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, the introduction of nitrogen atoms and/or an imide unit onto the benzo[ghi]perylene (B138134) core has been shown to control the energy levels and excited-state dynamics. rsc.org
Furthermore, the development of "liquid-crystalline" benzo[ghi]perylene diimides represents a significant step towards solution-processable materials. A recently synthesized benzo[ghi]perylene diimide derivative with asymmetric flexible side chains exhibited a hexagonal columnar liquid-crystalline phase over a broad temperature range. This opens the door for the fabrication of large-area, highly ordered thin films for electronic devices. Future synthetic efforts will likely focus on creating a wider library of such liquid-crystalline derivatives with varying side chains to optimize their self-assembly properties and charge transport characteristics.
Advanced Spectroscopic Characterization Techniques for Elucidating Excited-State Dynamics
A deeper understanding of the excited-state dynamics of this compound and its derivatives is crucial for optimizing their performance in optoelectronic applications. Future research will increasingly rely on advanced spectroscopic techniques to unravel the complex photophysical processes that occur upon photoexcitation.
Time-resolved spectroscopy, including femtosecond transient absorption and time-resolved photoluminescence, will be instrumental in mapping the entire excited-state landscape. These techniques can track the formation, evolution, and decay of various excited species, such as excitons, charge-transfer states, and triplet states. For instance, studies on benzo[ghi]perylene and coronene (B32277) derivatives have utilized steady-state and time-resolved spectroscopy to investigate their electrochemical and photophysical properties. nih.govelsevierpure.com The introduction of substituents was found to enable control over their electrochemical and spectroscopic behavior. nih.gov
Furthermore, single-molecule spectroscopy offers the potential to probe the photophysics of individual this compound derivatives, eliminating the ensemble averaging inherent in bulk measurements. This can reveal heterogeneities in excited-state behavior and provide a more detailed picture of the relationship between molecular structure and photophysical properties.
Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), will continue to play a vital role in complementing experimental studies. These calculations can provide insights into the electronic structure, transition energies, and potential energy surfaces of the ground and excited states, aiding in the interpretation of spectroscopic data. DFT calculations have been successfully used to explain the electronic structures and energy levels of N-substituted benzo[ghi]perylene derivatives. rsc.org
Novel Device Architectures and Functional Materials Development based on Dihydrobenzo[ghi]perylene Scaffolds
The unique properties of this compound make it an attractive building block for a new generation of functional materials and devices. Future research will focus on integrating these molecules into novel device architectures to harness their full potential.
In the realm of organic electronics, this compound derivatives are promising candidates for use as electron-transporting or hole-blocking layers in OLEDs and as donor or acceptor materials in OPVs. researchgate.net The ability to tune their HOMO and LUMO energy levels through synthetic modification is a key advantage. For example, new benzo[ghi]perylene derivatives have shown electrochemical band gaps of less than 2.35 eV, suggesting their suitability for electron-injection and hole-blocking layers. researchgate.net
The development of "vibratile" dihydrophenazines with a benzo[ghi]perylene core demonstrates the potential for creating materials with dynamic and controllable luminescence. chinesechemsoc.orgresearchgate.net These molecules exhibit a bent-to-planar conformational change in the excited state, leading to large Stokes shifts and multicolor emission. chinesechemsoc.org Future work could explore the use of these materials in sensing, imaging, and light-emitting applications.
Furthermore, the self-assembly of this compound derivatives into well-defined nanostructures is a promising route to creating functional materials with anisotropic properties. The formation of columnar liquid-crystalline phases by benzo[ghi]perylene diimides is a prime example. Research in this area will focus on controlling the self-assembly process to create highly ordered thin films with enhanced charge transport and other desirable properties for applications in organic field-effect transistors (OFETs) and other electronic devices.
Deeper Insight into Structure-Reactivity Relationships and Mechanistic Pathways
A fundamental understanding of the structure-reactivity relationships and mechanistic pathways of this compound is essential for designing new synthetic routes and predicting the behavior of these molecules in various chemical environments.
Future research will aim to elucidate the mechanisms of key reactions involving the this compound core. This includes a more detailed investigation of the Diels-Alder cycloaddition reactions used for π-extension. Understanding the regioselectivity and stereoselectivity of these reactions will enable more precise control over the final product.
The study of the metabolic pathways of benzo[ghi]perylene is also an important area of research, particularly in the context of its environmental presence. nih.govnih.gov While not directly applicable to materials science, understanding its biotransformation can provide insights into its chemical reactivity. For example, the major metabolism of benzo[ghi]perylene involves oxidation at the 3,4 and 11,12 positions. nih.gov
Furthermore, investigating the reactivity of functionalized this compound derivatives will be crucial for developing post-synthetic modification strategies. This could involve exploring reactions such as nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution on the perylene core to introduce new functionalities and further tune the material's properties. For example, various bay- and ortho-octasubstituted perylenes have been obtained through nucleophilic substitution or Pd-catalyzed coupling reactions. researchgate.net
The table below summarizes some key derivatives of benzo[ghi]perylene and their notable properties, highlighting the versatility of this chemical scaffold.
| Derivative | Synthetic Approach | Key Properties | Potential Applications |
| 1,2-Diazabenzo[ghi]perylenes | Intermolecular oxidative coupling and condensation from 2,7-dihydroxynaphthalene. researchgate.netrsc.org | Intramolecular charge transfer, emission at longer wavelengths, larger Stokes shift. researchgate.netrsc.org | Organic electronics, fluorescent probes. |
| Benzo[ghi]perylene Imides | Condensation of benzo[ghi]perylene-1,2-dicarboxylic anhydride (B1165640) with amines. nih.gov | Soluble in organic solvents, highly absorbing in the near-UV, fluorescent in the visible range, positive solvatochromism. nih.gov | Fluorescent dyes, molecular probes. |
| Liquid-Crystalline Benzo[ghi]perylene Diimide | Multi-step synthesis involving Perkin coupling, photooxidation, Scholl reaction, and imidification. | Enantiotropic hexagonal columnar liquid-crystalline phase at room temperature over a wide temperature range. | Solution-processable organic electronics. |
| Vibratile Dihydrophenazines with Benzo[ghi]perylene Core | Multiple C-N coupling reactions. chinesechemsoc.org | Bent-to-planar excited-state dynamics, large Stokes shifts, multicolor emission. chinesechemsoc.org | Dynamic luminescent materials, sensors. |
| Functionalized Benzo[ghi]perylene Derivatives | Oxidative photocyclization of functional olefins. researchgate.net | Good optical absorption and fluorescence in the visible region, electrochemical band gaps < 2.35 eV. researchgate.net | Electron-transport materials, hole-blocking layers. |
Q & A
Basic: What are the validated methods for synthesizing and characterizing 1,2-Dihydrobenzo[ghi]perylene in laboratory settings?
To synthesize this compound, researchers typically employ catalytic hydrogenation of benzo[ghi]perylene under controlled conditions (e.g., using palladium catalysts). Characterization involves UV-Vis spectroscopy for aromaticity analysis, high-performance liquid chromatography (HPLC) for purity assessment, and nuclear magnetic resonance (NMR) for structural confirmation. Standard solutions (e.g., 10 mg/L in cyclohexane) are used for calibration, as referenced in environmental analysis protocols .
Basic: How can researchers ensure accurate detection of this compound in environmental samples?
Accurate detection requires coupling gas chromatography-mass spectrometry (GC-MS) or HPLC with fluorescence detection, given the compound’s polycyclic aromatic hydrocarbon (PAH) structure. Method validation includes spiking samples with deuterated analogs (e.g., benzo[ghi]perylene-d14) to correct for matrix effects and recovery rates. Analytical protocols should adhere to ISO/IEC 17025 standards, with limits of quantification (LOQ) ≤ 1 µg/L for aquatic samples .
Advanced: What experimental design optimizes biodegradation of this compound using microbial consortia?
Box-Behnken design (BBD) is effective for optimizing biodegradation parameters, such as pH, temperature, and nanoparticle concentration. For example, Candida tropicalis and Trichosporon mucoides consortia achieve 85% degradation in 15 days when supplemented with ZnO nanoparticles (50 mg/L) and biosurfactants. Response surface methodology (RSM) validates interactions between variables, while enzyme assays (laccase, cytochrome P450) confirm metabolic activity .
Advanced: What enzymatic pathways are implicated in this compound metabolism by yeast consortia?
Yeast consortia metabolize this compound via hydroxylation by cytochrome P450 monooxygenases, followed by ring cleavage via dioxygenases. Metabolites like 1,2-dihydroxybenzoate are identified using LC-QTOF-MS. Enzyme inhibition studies (e.g., with piperonyl butoxide) and proteomic profiling are critical for pathway elucidation .
Advanced: How do researchers investigate the carcinogenic mechanisms of this compound in vitro?
Mechanistic studies use human hepatoma (HepG2) cells exposed to sub-cytotoxic concentrations (IC₅₀ determination via MTT assay). DNA adduct formation is quantified via ³²P-postlabeling, while reactive oxygen species (ROS) generation is measured with DCFH-DA fluorescence. Transcriptomic analysis (RNA-seq) identifies upregulated genes (e.g., CYP1A1, TP53) linked to genotoxicity .
Advanced: What role do nanoparticles play in enhancing or inhibiting this compound degradation?
ZnO nanoparticles (50–100 nm) enhance degradation by increasing microbial cell membrane permeability and ROS generation, as shown in Pseudomonas spp. However, concentrations >100 mg/L inhibit microbial growth due to metal toxicity. Synchrotron-based X-ray absorption spectroscopy (XAS) tracks nanoparticle-microbe interactions .
Advanced: How should researchers address contradictions in reported degradation efficiencies across studies?
Discrepancies (e.g., 70% vs. 90% degradation rates) arise from variations in microbial strains, nutrient availability, or analytical methods. Meta-analysis using PRISMA guidelines and controlled interlaboratory studies (e.g., standardized OECD 301B protocols) can resolve inconsistencies. Sensitivity analysis identifies critical variables (e.g., dissolved oxygen levels) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Adhere to GHS hazard codes: H350 (carcinogenicity), H315 (skin irritation), and H412 (aquatic toxicity). Use fume hoods with HEPA filters, nitrile gloves, and sealed containers for waste. Emergency measures include activated charcoal for accidental ingestion and isotonic saline for eye exposure. Regular monitoring of airborne particulates (NIOSH Method 5506) is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
